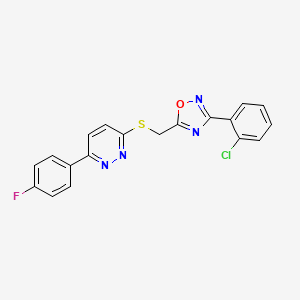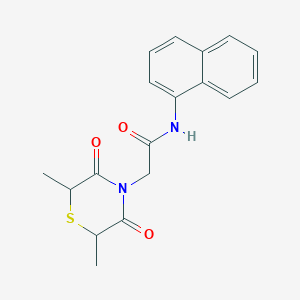![molecular formula C23H28N2O5S2 B2647559 Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 325850-88-2](/img/structure/B2647559.png)
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C24H30N2O5S2. It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds involves the preparation of key materials such as 4-(piperidin-1-ylsulfonyl)aniline . These materials are then converted to the corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride in DMF at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a benzamido group, and a tetrahydrobenzo[b]thiophene group. The piperidine ring is a common structure in many pharmaceuticals .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of this compound is 490.63. Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Reactivity
The compound Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives have been the subject of various studies focusing on their synthesis and reactivity. Researchers have synthesized and analyzed derivatives of this compound, exploring their chemical properties and potential applications. For example, the synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate involves reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, yielding intermediates that have been isolated and structurally established through NMR, IR spectral data, and LC-MS techniques. The optical property of these compounds has been characterized through photoluminescence spectra, and biological studies indicate certain derivatives exhibit notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial and Anticancer Activities
Several studies have been conducted to evaluate the antimicrobial and anticancer properties of related compounds. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have shown promise as inhibitors of Mycobacterium tuberculosis GyrB and demonstrated antimicrobial activity and cytotoxicity. One compound, in particular, displayed considerable activity against all tests with specific inhibitory concentrations and percentages, suggesting its potential as an antimycobacterial agent (Jeankumar et al., 2013). Additionally, certain derivatives of ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and tested as anticancer agents, revealing promising IC50 values against specific cancer cell lines and influencing the expression of tumor markers and DNA damage values in treated cells (Sroor et al., 2020).
Biological Studies and Applications
Additional studies have synthesized various derivatives of the compound and evaluated their biological activities. For instance, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as anticancer agents, with some compounds demonstrating strong anticancer activities compared to a reference drug (Rehman et al., 2018). Furthermore, the compound and its derivatives have been investigated for antimicrobial and antioxidant activities, with some exhibiting significant antimicrobial activity against various test microorganisms and profound antioxidant potential (Başoğlu et al., 2013).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, piperidine derivatives are known to exhibit a wide range of biological activities. They can inhibit dihydrofolate reductase (DHFR), a mechanism through which they exhibit antimicrobial and antitumor activities .
Future Directions
Piperidine derivatives, including Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, continue to be of great interest due to their wide spectrum of biological activities . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
properties
IUPAC Name |
ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(27)20-18-8-4-5-9-19(18)31-22(20)24-21(26)16-10-12-17(13-11-16)32(28,29)25-14-6-3-7-15-25/h10-13H,2-9,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRNXBCJXHJKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B2647477.png)

![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2647480.png)


![N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2647484.png)
![2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2647487.png)
![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)
![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2647493.png)
![3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2647495.png)
![N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2647496.png)
